2'-Fluoropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

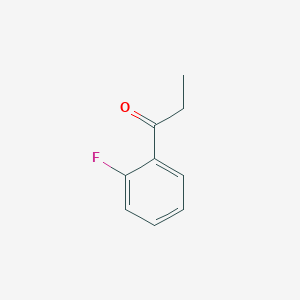

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSIFGTEGKZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963246 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-22-0 | |

| Record name | 1-(2-Fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 2'-Fluoropropiophenone

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characteristics of 2'-Fluoropropiophenone (CAS No: 446-22-0). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural and analytical profile is paramount for researchers in organic synthesis and drug development.[1] This document details a robust synthetic protocol via Friedel-Crafts acylation, offers an in-depth predictive analysis of its NMR, IR, and Mass Spectrometry data, and presents its physicochemical properties. The content is structured to deliver not only technical data but also the underlying scientific principles that govern the observed properties and procedural choices, reflecting field-proven expertise.

Molecular Identity and Physicochemical Properties

This compound, systematically named 1-(2-fluorophenyl)propan-1-one, is an aromatic ketone distinguished by a fluorine atom at the ortho position of the phenyl ring.[2] This substitution significantly influences the molecule's electronic properties and reactivity. The compound is typically a colorless to pale yellow liquid under standard conditions.[3] Its key properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 446-22-0 | [1][2] |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 95-99 °C (at 19 mmHg) | [2] |

| Density | ~1.102 g/mL (at 25 °C) | [2] |

| Refractive Index | ~1.5043 (at 20 °C) | [2] |

| Solubility | Soluble in chloroform, methanol; not miscible in water | [2][4] |

Molecular Structure and Geometry

The molecular architecture of this compound consists of a central carbonyl group linking a phenyl ring and an ethyl group. The phenyl ring is substituted with a fluorine atom at the C2' position (ortho to the propanoyl substituent).

-

Hybridization: The aromatic carbons and the carbonyl carbon are sp² hybridized, leading to a planar geometry for the benzene ring and the carbonyl group. The ethyl group carbons are sp³ hybridized.

-

Conformation: Due to steric hindrance between the ortho-fluorine atom and the carbonyl oxygen, as well as the ethyl group, the propanoyl side chain is expected to be twisted out of the plane of the aromatic ring. This dihedral angle is critical in minimizing steric strain and influences the molecule's electronic conjugation and reactivity.

Caption: 2D structure of this compound.

Synthesis via Friedel-Crafts Acylation

A standard and reliable method for preparing this compound is the Friedel-Crafts acylation of fluorobenzene with propionyl chloride.[5][6] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.

Rationale for Experimental Choices

-

Catalyst: Aluminum chloride is a potent Lewis acid that coordinates with the chlorine atom of propionyl chloride, facilitating the formation of the propionylium cation (CH₃CH₂CO⁺). This cation is the active electrophile.

-

Stoichiometry: Unlike Friedel-Crafts alkylations, acylations require a stoichiometric amount of the AlCl₃ catalyst. This is because the product, an aromatic ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[5] An excess is often used to drive the reaction to completion.

-

Solvent & Temperature: Dichloromethane (CH₂Cl₂) is a common solvent as it is relatively inert and effectively solvates the reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between AlCl₃ and propionyl chloride, then allowed to warm to ensure completion.

-

Workup: The reaction is quenched with cold water or dilute acid. This hydrolyzes the aluminum-ketone complex, liberating the product, and also neutralizes any remaining AlCl₃ and propionyl chloride.

Experimental Workflow

Caption: Friedel-Crafts Acylation Workflow.

Detailed Protocol

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.1 eq).

-

Add anhydrous dichloromethane via cannula and cool the resulting suspension to 0 °C in an ice bath.

-

Add propionyl chloride (1.05 eq) dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 15 minutes.

-

Add fluorobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or GC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield this compound.

Spectroscopic and Structural Characterization

The structural identity and purity of this compound are confirmed using a suite of spectroscopic techniques. The following is a predictive analysis based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to spin-spin coupling between protons and the ortho-fluorine atom.

-

Aromatic Region (δ 7.0-7.8 ppm): Four distinct signals are expected for the aromatic protons. The proton ortho to the fluorine (H6') will be significantly affected by both the fluorine and the carbonyl group, likely appearing downfield as a triplet of doublets. The other protons will appear as complex multiplets due to mutual H-H coupling and additional H-F coupling.

-

Ethyl Group: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 3.0 ppm, coupled to the adjacent methyl protons. A triplet for the methyl protons (-CH₃) is expected further upfield, around δ 1.1 ppm.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals.

-

Carbonyl Carbon: A signal around δ 198-200 ppm.

-

Aromatic Carbons: Six signals are expected. The carbon directly bonded to fluorine (C2') will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet.[7] The adjacent carbons (C1' and C3') will show smaller two-bond couplings (²JCF ≈ 20-25 Hz), also appearing as doublets.[7]

-

Ethyl Carbons: Signals for the -CH₂- (around δ 35 ppm) and -CH₃ (around δ 8 ppm) carbons are expected.

-

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[8]

-

A single resonance is expected for the fluorine atom. For aryl fluorides, the chemical shift typically falls in the range of -100 to -140 ppm relative to CFCl₃.[9]

-

The signal will be split into a multiplet (likely a triplet of doublets) due to coupling with the adjacent ortho proton (H3') and meta proton (H4').

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present.

-

C=O Stretch: A strong, sharp absorption band is expected. In aromatic ketones, conjugation lowers the stretching frequency. For this compound, this peak is predicted to be in the range of 1680-1695 cm⁻¹ .[10][11]

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).[12]

-

C-F Stretch: A strong absorption corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1200-1270 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): A clear molecular ion peak is expected at m/z = 152 , corresponding to the molecular weight of C₉H₉FO.

-

Major Fragmentation: The most significant fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[13][14]

-

Loss of the ethyl radical (•C₂H₅, 29 Da) will lead to the formation of the 2-fluorobenzoyl cation . This fragment is resonance-stabilized and is expected to be the base peak at m/z = 123 .

-

Further fragmentation of the m/z 123 ion can occur via the loss of carbon monoxide (CO, 28 Da) to give the 2-fluorophenyl cation at m/z = 95 .

-

Another, less favorable, α-cleavage would involve the loss of the 2-fluorophenyl radical to produce the propanoyl cation (CH₃CH₂CO⁺) at m/z = 57 .

-

Conclusion

This compound is a structurally well-defined aromatic ketone whose synthesis and characterization are governed by fundamental principles of organic chemistry. Its preparation is efficiently achieved via Friedel-Crafts acylation, a cornerstone of aromatic chemistry. The molecule's spectroscopic signature is predictably dictated by its constituent functional groups—the aromatic ring, the ortho-fluorine substituent, and the propanoyl moiety—which are readily identified by NMR, IR, and MS techniques. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, purification, and comprehensive structural elucidation of this important chemical intermediate, empowering researchers in their drug discovery and development endeavors.

References

- 1. echemi.com [echemi.com]

- 2. 2-Fluoropropiophenone CAS#: 446-22-0 [m.chemicalbook.com]

- 3. This compound | 446-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Fluoropropiophenone | 446-22-0 [chemicalbook.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2'-Fluoropropiophenone

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 446-22-0) is a versatile ketone that serves as a critical building block in modern organic synthesis.[1][2][3] Its true value lies in the strategic placement of a fluorine atom on the aromatic ring. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[4] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's properties without adding significant steric bulk.[4] Consequently, this compound is a sought-after intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as agrochemicals.[1] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization from the perspective of a senior application scientist, emphasizing the underlying principles and practical considerations for laboratory application.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its handling, reaction setup, and purification. This compound is a colorless to pale yellow liquid under standard conditions.[1][2]

| Property | Value | Source(s) |

| CAS Number | 446-22-0 | [1][2][5] |

| Molecular Formula | C₉H₉FO | [1][2][5] |

| Molecular Weight | 152.17 g/mol | [1][2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 89 - 91 °C at 12 mmHg; 95-99 °C at 19 mmHg | [1][2] |

| Density | ~1.102 g/mL at 25 °C | [2] |

| Refractive Index | n20/D ~1.5043 | [2] |

| Solubility | Soluble in chloroform and methanol. Not miscible in water. | [2][6] |

Synthesis of this compound: A Practical Approach

The most common and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of fluorobenzene.[7] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to the target ketone.[8]

Core Principle: Friedel-Crafts Acylation

The reaction involves treating an aromatic compound (fluorobenzene) with an acylating agent (propionyl chloride or propionic anhydride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The Lewis acid activates the acylating agent by coordinating to the halogen, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring to form the aryl ketone.

A critical consideration in this synthesis is the directing effect of the fluorine substituent. Fluorine is an ortho-, para-directing deactivator. While it slightly slows the reaction compared to benzene, it directs the incoming acyl group to the positions ortho and para to itself. This results in a mixture of this compound and 4'-Fluoropropiophenone, which must be separated during purification.

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the purified product.

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10][11]

Reagents:

-

Fluorobenzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water & Ice

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize evolved HCl gas). Maintain an inert atmosphere using nitrogen or argon.

-

Initial Charge: Charge the flask with anhydrous DCM and fluorobenzene. Cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: To the cooled solution, add anhydrous AlCl₃ portion-wise, ensuring the temperature does not exceed 10 °C. The formation of a slurry is expected.

-

Scientific Rationale: AlCl₃ is highly reactive with moisture and the reaction is exothermic. Slow, cooled addition is crucial for safety and to prevent unwanted side reactions.

-

-

Acylation: Add propionyl chloride dropwise from the addition funnel to the stirred slurry over 30-60 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Scientific Rationale: The reaction proceeds via the formation of a reactive acylium ion, which is then attacked by the fluorobenzene ring. Stoichiometric amounts of AlCl₃ are required because the catalyst complexes with the carbonyl group of the product ketone, rendering it inactive.

-

-

Quenching: Prepare a separate beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

-

Scientific Rationale: This step hydrolyzes the aluminum complexes, decomposes any unreacted AlCl₃, and moves the product into the organic phase. The process is highly exothermic and releases HCl gas.

-

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of ortho- and para-isomers, is purified by vacuum distillation to yield pure this compound.[2]

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. The key feature is the coupling observed between the fluorine atom and nearby protons and carbons.

¹H NMR (Proton NMR): A ¹H NMR spectrum will show distinct signals for the ethyl group and the aromatic protons.[12]

| Protons | Multiplicity | Approx. δ (ppm) | J-coupling (Hz) | Rationale |

| -CH₃ | Triplet (t) | 1.2 | J(H,H) ≈ 7.5 | Coupled to the two protons of the adjacent -CH₂- group. |

| -CH₂- | Quartet (q) | 3.0 | J(H,H) ≈ 7.5 | Coupled to the three protons of the adjacent -CH₃ group. |

| Aromatic H | Multiplet (m) | 7.1 - 7.9 | Various J(H,H) and J(H,F) | The four aromatic protons will appear as a complex multiplet due to proton-proton and proton-fluorine coupling. |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is characterized by large coupling constants between the fluorine atom and the carbons of the aromatic ring.[13]

| Carbon | Approx. δ (ppm) | Multiplicity & J-coupling (Hz) | Rationale |

| -CH₃ | ~8 | Singlet | Aliphatic methyl carbon. |

| -CH₂- | ~36 | Singlet | Aliphatic methylene carbon. |

| C=O | ~200 | Doublet, J(C,F) ≈ 2-4 | Carbonyl carbon, weakly coupled to the ortho fluorine. |

| C-F | ~162 | Doublet, ¹J(C,F) ≈ 250 | Aromatic carbon directly bonded to fluorine, shows a very large one-bond coupling constant. |

| Aromatic C | 115 - 135 | Multiple doublets | The other four aromatic carbons will appear as doublets due to coupling with the fluorine atom over 2, 3, and 4 bonds. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14][15]

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Rationale |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong, sharp absorption characteristic of an aryl ketone. This is the most diagnostic peak. |

| C-F | Stretch | 1200 - 1270 | Strong absorption indicating the presence of the carbon-fluorine bond. |

| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium to weak absorptions for C-H bonds on the benzene ring. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium absorptions for the C-H bonds of the ethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[16][17]

| m/z | Ion | Rationale |

| 152 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₉H₉FO. |

| 123 | [M - C₂H₅]⁺ | Loss of the ethyl group (29 Da). This is often the base peak, representing the stable 2-fluorobenzoyl cation. |

| 95 | [C₆H₄F]⁺ | Loss of the entire keto-ethyl side chain, resulting from the cleavage of the bond between the carbonyl carbon and the ring. |

Safety and Handling

This compound is classified as an irritant.[5][9] It can cause skin and serious eye irritation.[9]

-

Handling: Always handle in a well-ventilated area, preferably a fume hood.[9][11] Wear suitable protective clothing, including safety goggles with side-shields, gloves, and a lab coat.[9][18] Avoid contact with skin and eyes and prevent the formation of aerosols.[9]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[2][9][11] Recommended storage is often at 2-8 °C.[1][2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate whose utility is rooted in the unique properties of the fluorine atom. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process, though it requires careful control of reaction conditions and effective purification to isolate the desired ortho-isomer. The structural identity and purity of the final product can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry, with each technique providing complementary and validating data. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this important chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoropropiophenone | 446-22-0 [chemicalbook.com]

- 3. 2-Fluoropropiophenone CAS#: 446-22-0 [m.chemicalbook.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. echemi.com [echemi.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. echemi.com [echemi.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 13. 2'-Fluoroacetophenone(445-27-2) 13C NMR [m.chemicalbook.com]

- 14. 20.210.105.67 [20.210.105.67]

- 15. researchgate.net [researchgate.net]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Spectral Data of 2'-Fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2'-Fluoropropiophenone is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique fluorine substitution enhances reactivity and selectivity in various chemical transformations, making it a crucial building block in the development of novel bioactive molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights into experimental choices and data interpretation.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability and binding affinity. This compound serves as a key precursor in the synthesis of various fluorinated compounds. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic workflow. This technical guide delves into the core analytical techniques used to characterize this compound, providing a detailed interpretation of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons. The presence of the fluorine atom on the aromatic ring introduces complexities in the form of through-space and through-bond couplings, which are invaluable for definitive assignments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Data Interpretation:

The expected ¹H NMR spectrum of this compound will exhibit signals for the ethyl group and the four protons of the fluoro-substituted aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-7.9 | Multiplet | 1H | Aromatic H | The proton ortho to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond. |

| ~7.4-7.6 | Multiplet | 1H | Aromatic H | Aromatic proton experiencing deshielding from the carbonyl and fluorine. |

| ~7.1-7.3 | Multiplet | 2H | Aromatic H | The remaining aromatic protons, with their chemical shifts influenced by the fluorine and carbonyl groups. |

| ~3.0 | Quartet | 2H | -CH₂- | The methylene protons are adjacent to the carbonyl group, resulting in a downfield shift. They are split by the neighboring methyl protons. |

| ~1.2 | Triplet | 3H | -CH₃ | The terminal methyl protons are in a typical aliphatic region and are split by the adjacent methylene protons. |

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window. A 400 MHz spectrometer provides sufficient resolution to resolve the complex splitting patterns observed in the aromatic region, which are crucial for detailed structural analysis.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons through both inductive and resonance effects, and importantly, results in C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Interpretation:

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons of the ethyl group. The carbon directly bonded to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller, longer-range couplings.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~200 | Doublet (small coupling) | C=O | The carbonyl carbon is significantly deshielded and may show a small through-bond coupling to the fluorine. |

| ~160-165 | Doublet (¹JCF ≈ 250 Hz) | C-F | The carbon directly attached to the fluorine atom is deshielded and exhibits a large one-bond C-F coupling constant. |

| ~120-140 | Multiple doublets | Aromatic C | The chemical shifts and C-F coupling constants of the other aromatic carbons are influenced by their position relative to the fluorine and carbonyl substituents. |

| ~35 | Singlet or small doublet | -CH₂- | Aliphatic methylene carbon adjacent to the carbonyl group. |

| ~8 | Singlet | -CH₃ | Aliphatic methyl carbon. |

Expertise & Experience: The observation of a large ¹JCF coupling is a definitive indicator of a direct C-F bond.[1][2] The magnitudes of the two-, three-, and four-bond C-F couplings provide valuable information for the unambiguous assignment of the aromatic carbon signals.[3][4] It's important to note that fluorinated carbons can sometimes be challenging to detect in ¹³C spectra with low signal-to-noise due to the signal being split into a multiplet.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Data Interpretation:

| Frequency (cm⁻¹) | Intensity | Vibration | Assignment |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2980-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1680 | Strong | C=O stretch | Aromatic Ketone |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1200-1100 | Strong | C-F stretch | Aryl-F |

Authoritative Grounding: The carbonyl stretching frequency for an aromatic ketone is typically found in the range of 1685-1665 cm⁻¹.[5][6] Conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a saturated ketone (typically ~1715 cm⁻¹). The presence of the electronegative fluorine atom can also slightly influence the position of the carbonyl absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-inlet MS.

-

Parameters (for EI):

-

Electron Energy: 70 eV.

-

Source Temperature: ~200-250 °C.

-

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity | Fragment Ion | Proposed Structure |

| 152 | Moderate | [C₉H₉FO]⁺ | Molecular Ion (M⁺) |

| 123 | High | [C₇H₄FO]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 95 | High | [C₆H₄F]⁺ | [M - C₃H₅O]⁺ (Loss of propionyl radical) |

Fragmentation Pathway Diagram:

References

- 1. acdlabs.com [acdlabs.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Discovery and history of 2'-Fluoropropiophenone

An In-depth Technical Guide to 2'-Fluoropropiophenone: From Foundational Chemistry to Modern Applications

Abstract

This compound (CAS No. 446-22-0) is a fluorinated aromatic ketone that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where the unique properties conferred by the fluorine atom are leveraged to enhance the biological activity and pharmacokinetic profiles of target compounds.[1][3][4] This guide provides a comprehensive exploration of this compound, tracing its origins from the fundamental principles of organofluorine chemistry and Friedel-Crafts acylation to its synthesis, characterization, and diverse applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to offer a complete scientific narrative of this versatile chemical building block.

The Genesis of a Building Block: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. The journey began with Henri Moissan's isolation of elemental fluorine in 1886, a feat that opened a new, albeit challenging, frontier in chemistry.[5] Early attempts to react fluorine directly with organic compounds were often uncontrollable and explosive.[5] The field advanced significantly with the development of safer and more selective fluorination methods. Key among these were the Schiemann reaction, discovered in 1927, which provided a reliable route to fluoroaromatic compounds from diazonium salts, and the halogen-exchange (Halex) process using reagents like potassium fluoride (KF), first reported by Gottlieb in 1936.[5]

These foundational discoveries paved the way for the synthesis of a vast array of fluorinated molecules. The creation of specific intermediates like this compound was not a singular event but a logical progression, driven by the need for functionalized building blocks in synthetic chemistry. The most direct and industrially relevant pathway to its synthesis emerged from the well-established principles of the Friedel-Crafts reactions, discovered in 1877.[6]

Core Synthesis: The Friedel-Crafts Acylation Pathway

The primary and most historically significant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene. This electrophilic aromatic substitution reaction provides a direct and efficient means of introducing an acyl group onto an aromatic ring.[6][7]

The Underlying Mechanism

The reaction proceeds through a well-understood, multi-step mechanism involving a potent electrophile, the acylium ion.[7][8][9]

-

Formation of the Acylium Ion: The reaction is initiated by the activation of an acylating agent, typically propanoyl chloride or propionic anhydride, by a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and abstracts the halide, generating a highly reactive and resonance-stabilized acylium ion (CH₃CH₂C⁺=O).[8]

-

Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The fluorine atom on the benzene ring is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, despite being inductively deactivating. This directing effect leads to the formation of both ortho- (2'-fluoro) and para- (4'-fluoro) isomers.

-

Restoration of Aromaticity: A weak base, often the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final ketone product. The Lewis acid catalyst is regenerated in the process.[8]

Self-Validating Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation. The causality behind each step is explained to ensure a robust and reproducible workflow.

Reagents and Equipment:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Propanoyl Chloride

-

Anhydrous Dichloromethane (DCM) or other suitable inert solvent

-

Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Hydrochloric acid (HCl), crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator and distillation apparatus

Step-by-Step Methodology:

-

Setup and Inerting: Assemble the glassware and ensure it is thoroughly dried to prevent quenching of the Lewis acid catalyst. Purge the system with an inert gas (e.g., Nitrogen). Causality: Aluminum chloride is extremely hygroscopic and reacts violently with water. An inert atmosphere prevents its deactivation and ensures the reaction proceeds efficiently.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM. Cool the resulting slurry to 0-5 °C using an ice bath. Causality: The initial complexation and the subsequent acylation are highly exothermic. Cooling controls the reaction rate, prevents side reactions, and improves selectivity.

-

Addition of Acylating Agent: Add propanoyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ slurry via the dropping funnel, maintaining the temperature below 10 °C. Stir for 15-20 minutes to allow for the formation of the acyl chloride-Lewis acid complex.

-

Addition of Substrate: Add fluorobenzene (1.0-1.2 eq.) dropwise to the reaction mixture, again ensuring the temperature remains controlled. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours), monitoring progress by TLC or GC.

-

Reaction Quench: Once the reaction is complete, cool the mixture back down in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. Causality: This is a highly exothermic step that hydrolyzes the aluminum complexes and decomposes any remaining AlCl₃. The acid helps to keep the aluminum salts dissolved in the aqueous phase.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2x). Combine the organic extracts.

-

Neutralization and Drying: Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine. Dry the organic layer over anhydrous MgSO₄. Causality: The washing steps are critical for removing inorganic salts and acidic byproducts, ensuring the purity of the crude product.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.[2]

Visualization of the Synthetic Workflow

Caption: Friedel-Crafts acylation workflow for this compound synthesis.

Modern Synthetic Advancements

While Friedel-Crafts acylation remains a cornerstone, modern organic synthesis seeks greener and more efficient alternatives. Research has explored methodologies that avoid stoichiometric, moisture-sensitive Lewis acids. One such advancement is the use of hexafluoro-2-propanol (HFIP) as a promoting solvent.[10] HFIP's unique properties, including high ionizing power and strong hydrogen-bond donating ability, can activate acyl chlorides towards electrophilic aromatic substitution at room temperature without any additional reagents, offering a simpler workup and a more environmentally benign process.[10]

Another approach involves the asymmetric nucleophilic fluorination of 2-bromopropiophenone using chiral phosphonium fluorides, which can produce chiral 2-fluoropropiophenone.[11] While this method yields a different product (fluorination on the propyl chain), it exemplifies the sophisticated techniques now used in organofluorine chemistry.

Physicochemical Properties and Characterization

This compound is typically a colorless to light yellow clear liquid.[1][12] Its identity and purity are confirmed using a suite of standard analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

| Property | Value |

| CAS Number | 446-22-0[1] |

| Molecular Formula | C₉H₉FO[1] |

| Molecular Weight | 152.17 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[1][12] |

| Boiling Point | 89 - 91 °C at 12 mmHg[1]; 95-99 °C at 19 mmHg[2] |

| Density | ~1.11 g/mL at 25 °C[1][13] |

| Refractive Index (n20/D) | ~1.504[2] |

| Solubility | Soluble in chloroform, methanol; not miscible in water[2][13] |

The Role of Fluorine: Applications in Drug Discovery

The true value of this compound lies in its role as a precursor in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely used tactic to optimize pharmacological properties.[3][4][14]

Key Effects of Fluorine Substitution:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4]

-

Modulation of pKa: As the most electronegative element, fluorine can significantly lower the pKa of nearby basic functional groups, affecting a molecule's ionization state, solubility, and ability to interact with biological targets.[4][14]

-

Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with enzyme active sites, potentially increasing the binding potency of a drug.[4]

-

Permeability and Conformation: The introduction of fluorine can alter a molecule's lipophilicity and conformational preferences, which can improve its ability to cross cell membranes.[4][14]

This compound serves as a key intermediate for pharmaceuticals such as analgesics and anti-inflammatory agents.[1] Its structure provides a reactive ketone handle for further elaboration and a strategically placed fluorine atom to imbue the final active pharmaceutical ingredient (API) with these desirable properties.

Caption: Role of this compound as a precursor to complex APIs.

Safety and Handling

This compound is classified as an irritant.[13] Standard laboratory safety precautions should be observed during its handling, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood.[13] It is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[12][15]

Conclusion

This compound stands as a testament to the power of synthetic chemistry. Born from the foundational principles of the Friedel-Crafts reaction and the strategic insights of organofluorine chemistry, it has become an indispensable tool for medicinal chemists. Its synthesis is a robust and well-understood process, and its utility is rooted in the profound ability of a single fluorine atom to modulate the physicochemical and pharmacological properties of complex molecules. As drug discovery continues to demand novel molecular architectures with precisely tuned characteristics, the importance of versatile building blocks like this compound is set to endure, enabling the creation of the next generation of therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoropropiophenone | 446-22-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

- 10. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]

- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 12. This compound | 446-22-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]

- 15. This compound | 446-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2'-Fluoropropiophenone as a building block in organic synthesis

An In-Depth Technical Guide to 2'-Fluoropropiophenone as a Building Block in Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Ketones

This compound (CAS No. 446-22-0) is an aromatic ketone that has emerged as a pivotal building block in modern organic synthesis.[1][2][3] Its utility stems from the unique combination of a reactive propiophenone core and the modulating effects of an ortho-fluorine substituent on the phenyl ring. The introduction of fluorine into organic molecules is a well-established strategy in drug discovery and materials science for enhancing metabolic stability, tuning lipophilicity, and improving binding affinity.[4] As such, this compound serves as a key intermediate in the synthesis of a range of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[4][5] This guide provides a detailed examination of its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its use in constructing complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is typically a colorless to pale yellow oil, and its key characteristics are summarized below.[2][4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 446-22-0 | [4][6] |

| Molecular Formula | C₉H₉FO | [4][6] |

| Molecular Weight | 152.17 g/mol | [4][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [4] |

| Boiling Point | 89 - 91 °C at 12 mmHg; 95-99 °C at 19 mmHg | [1][4] |

| Density | ~1.11 g/cm³ at 25 °C | [1][4][6] |

| Refractive Index | ~1.504 at 20 °C | [1][2] |

| Solubility | Soluble in chloroform, methanol; not miscible in water | [1][6] |

| Storage | Store at 2-8°C, sealed in a dry, cool, well-ventilated place | [1][4][7] |

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

-

Handling: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated location, away from heat and open flames.[7][9]

-

First Aid: In case of skin contact, immediately wash with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7][10] If inhaled, move the person to fresh air.[7] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Core Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the reactivity of the carbon alpha (α) to the carbonyl group. This position is readily functionalized, most commonly via halogenation, creating an electrophilic center primed for nucleophilic substitution. This two-step sequence is the cornerstone of its application as a building block.

The ortho-fluoro substituent plays a critical role. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the adjacent carbonyl group. More importantly, its inclusion is often a deliberate design element for the target molecule, intended to modulate its biological activity and pharmacokinetic profile.[4]

The general pathway for utilizing this compound to synthesize β-amino ketones—a scaffold present in many pharmaceuticals—is illustrated below.

Exemplary Protocol: Synthesis of a Bupropion Analogue

Bupropion is a widely used antidepressant and smoking cessation aid, functioning as a dopamine-norepinephrine reuptake inhibitor.[11][12] Synthesizing fluorinated analogues of bupropion is a common strategy to investigate structure-activity relationships and develop new therapeutic agents.[13][14] this compound is an ideal starting point for creating ortho-fluorinated analogues.

The following is a representative two-step protocol for the synthesis of an N-substituted aminoketone from this compound, based on established methodologies for related compounds.[11][13][15]

Step 1: α-Bromination of this compound

Causality: The first step is to activate the α-carbon for nucleophilic attack. Bromination is a classic and effective method for this transformation. The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine. Using a solvent like acetonitrile or acetic acid is common.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetonitrile (or glacial acetic acid).

-

Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the flask at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude α-bromo-2'-fluoropropiophenone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one

Causality: This step involves an Sₙ2 reaction where the amine acts as a nucleophile, displacing the bromide from the α-carbon. Pyrrolidine is used here as an exemplary secondary amine.[13] The reaction is typically run in a polar aprotic solvent to facilitate the substitution.

Methodology:

-

Reaction Setup: Dissolve the crude α-bromo-2'-fluoropropiophenone (1.0 eq) from the previous step in acetonitrile (3-5 mL per mmol of substrate).

-

Nucleophile Addition: Add the amine nucleophile, in this case, pyrrolidine (2.0-2.2 eq), to the solution. The excess amine also serves to neutralize the HBr byproduct generated during the reaction.

-

Reaction Conditions: Stir the mixture at room temperature for 3-5 hours.[13] The formation of a precipitate (pyrrolidine hydrobromide) is often observed.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter off the precipitate.[13] Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in cyclohexane or hexane to isolate the pure target compound.[13]

The following diagram visualizes this complete experimental workflow.

Broader Synthetic Applications

While its use in synthesizing pharmaceutical intermediates like bupropion and other cathinone derivatives is prominent, the applications of this compound are not limited to this area.[4][16][17][18]

-

Agrochemicals: The same principles of introducing fluorine to modulate biological activity are applied in agrochemistry. This compound can serve as a precursor for novel herbicides and insecticides.[4][5]

-

Materials Science: It is used in the formulation of advanced materials, where the fluorinated ketone moiety can enhance the performance and durability of polymers and coatings.[4][5]

-

Organic Synthesis: Beyond being just an intermediate, it is employed in more fundamental organic chemistry research to study reaction mechanisms and create new molecular structures with desired electronic and physical properties.[4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity, centered at the α-carbon, allows for straightforward functionalization, providing access to a wide range of more complex molecules. The strategic placement of the fluorine atom is a key feature, enabling researchers in medicinal chemistry, agrochemistry, and materials science to fine-tune the properties of target compounds. The well-defined protocols for its use, coupled with a clear understanding of its reactivity and safety profile, ensure its continued importance as a staple reagent for innovation in chemical synthesis.

References

- 1. 2-Fluoropropiophenone CAS#: 446-22-0 [m.chemicalbook.com]

- 2. 2-Fluoropropiophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Fluoropropiophenone | 446-22-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. This compound | 446-22-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchspace.csir.co.za [researchspace.csir.co.za]

- 12. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phthalimidopropiophenone - Wikipedia [en.wikipedia.org]

The Strategic Utility of 2'-Fluoropropiophenone in Modern Synthesis: A Technical Guide for Researchers

Abstract

2'-Fluoropropiophenone (CAS No. 446-22-0), a halogenated aromatic ketone, represents a pivotal building block in contemporary organic synthesis. Its strategic importance is primarily derived from the unique physicochemical properties imparted by the ortho-positioned fluorine atom on the phenyl ring. This guide provides an in-depth technical exploration of this compound's synthesis, reactivity, and, most critically, its potential research applications. We will delve into its role as a versatile precursor for a range of high-value molecules, from pharmacologically active agents to advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to leverage this compound's synthetic potential.

Introduction: The Significance of Fluorine in Molecular Design

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The fluorine atom, despite its high electronegativity, is relatively small, allowing it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic properties of the molecule.[2][3] This "fluorine effect" can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can significantly increase a drug's half-life.[4]

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability.[5]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a molecule's ionization state at physiological pH and its interaction with biological targets.[4]

-

Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing the binding affinity and selectivity of a ligand for its target.[1]

This compound serves as a readily available scaffold that introduces these desirable properties early in a synthetic sequence, making it a valuable starting point for a multitude of research applications.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 446-22-0 | [6][7] |

| Molecular Formula | C₉H₉FO | [6][8] |

| Molecular Weight | 152.17 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid/oil | [8][9] |

| Boiling Point | 95-99 °C at 19 mmHg | [6][7] |

| Density | 1.102 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.5043 | [6][7] |

| Solubility | Soluble in chloroform, methanol; not miscible in water. | [6] |

Spectroscopic Data:

-

Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum of this compound is available and serves as a primary tool for its identification.[10] The molecular ion peak (M+) is expected at m/z 152. Key fragmentation patterns would include the loss of the ethyl group (M-29) to give the 2-fluorobenzoyl cation at m/z 123, and the characteristic tropylium ion at m/z 91.

-

-

¹H NMR: The spectrum would feature a triplet for the methyl protons (~1.2 ppm), a quartet for the methylene protons (~3.0 ppm), and a complex multiplet pattern for the four aromatic protons in the 7.1-7.9 ppm region. The ortho-fluorine atom will introduce complex splitting patterns (coupling) to the aromatic protons.

-

¹³C NMR: The carbonyl carbon would appear significantly downfield (~198-200 ppm). The aromatic carbons would show characteristic splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool.[11][12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-F stretching vibrations would be observed in the 1200-1300 cm⁻¹ region, and aromatic C-H and C=C stretches would also be present.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Friedel-Crafts Acylation of Fluorobenzene

This is a classic and direct method for the formation of aryl ketones.[13]

Caption: Friedel-Crafts Acylation Workflow.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add propionyl chloride (1.0 eq.) dropwise via the dropping funnel to the stirred suspension.

-

Substrate Addition: After the initial addition, add fluorobenzene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction typically results in a mixture of ortho and para isomers, with the para isomer often predominating.[14][15]

-

Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation under vacuum or by column chromatography to isolate the desired this compound.

Causality and Trustworthiness: The use of a strong Lewis acid like AlCl₃ is crucial to generate the highly electrophilic acylium ion from the acyl chloride. The reaction is performed under anhydrous conditions because AlCl₃ reacts vigorously with water. The acidic work-up is necessary to hydrolyze the ketone-AlCl₃ complex formed during the reaction. Purification is essential to separate the desired ortho-product from the thermodynamically more stable para-product (4'-Fluoropropiophenone).

Grignard Reaction with 2-Fluorobenzonitrile

This method offers an alternative route, particularly useful if 2-fluorobenzonitrile is a more readily available starting material.

Caption: Grignard Synthesis Workflow.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide from magnesium turnings (1.2 eq.) and ethyl bromide (1.2 eq.) in anhydrous diethyl ether or THF.[16]

-

Nitrile Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-fluorobenzonitrile (1.0 eq.) in anhydrous ether/THF dropwise. A vigorous reaction may ensue.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent. Then, add 3M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine to the ketone.

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Causality and Trustworthiness: The Grignard reagent is a powerful nucleophile and base, necessitating strictly anhydrous conditions to prevent it from being quenched by water.[16] The nitrile carbon is electrophilic and undergoes nucleophilic attack by the ethyl group of the Grignard reagent. The resulting magnesium salt of the imine is stable until hydrolyzed by aqueous acid in the work-up step. This two-step addition-hydrolysis sequence is a reliable method for converting nitriles to ketones.

Potential Research Applications and Synthetic Transformations

This compound is not an end-product but a versatile intermediate. Its ketone and activated aromatic ring functionalities allow for a wide range of subsequent transformations.

Precursor for Fluorinated Cathinone Derivatives

Substituted cathinones are a class of psychoactive compounds. This compound is a direct precursor to fluorinated cathinone analogues, which are of significant interest in forensic chemistry and pharmacology for the development of analytical standards and for structure-activity relationship studies.[17]

Caption: Synthesis of Fluorinated Cathinones.

-

Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or chloroform.

-

Bromination: Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise to the solution.[18] A catalytic amount of a radical initiator (like AIBN) or an acid catalyst (like KH₂PO₄) can accelerate the reaction.[19]

-

Reaction: Reflux the mixture for 1-3 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture, filter off the succinimide by-product, and remove the solvent in vacuo. The crude α-bromo ketone can be purified by chromatography or used directly in the next step.

Causality and Trustworthiness: The α-position to the ketone is activated and can be readily halogenated. NBS is a convenient and safer alternative to liquid bromine for this transformation. The subsequent substitution of the bromine with an amine is a standard SN2 reaction, yielding the cathinone derivative.

Intermediate for Anti-Inflammatory Drugs

Many non-steroidal anti-inflammatory drugs (NSAIDs) belong to the 2-arylpropionic acid class, with flurbiprofen being a prominent fluorinated example.[1][2] While many synthetic routes to flurbiprofen exist, pathways involving intermediates structurally similar to this compound highlight its potential in this area. A key transformation would be the conversion of the propiophenone moiety to a propionic acid.

A plausible, albeit multi-step, pathway could involve the reduction of the ketone to an alcohol, followed by conversion to a halide, Grignard formation, and carboxylation.

Caption: Pathway to 2-Arylpropionic Acids.

-

Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in an Erlenmeyer flask.[3]

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 0.3-0.5 eq.) portion-wise. The yellow color of the ketone should fade.[20]

-

Reaction: Stir the reaction at room temperature for 15-30 minutes after the addition is complete.

-

Work-up: Add water to quench the excess NaBH₄ and then add dilute HCl to neutralize the mixture.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the secondary alcohol, 1-(2-fluorophenyl)propan-1-ol.

Causality and Trustworthiness: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes, making it ideal for this transformation without affecting the aromatic ring or the fluorine atom.[20] The stoichiometry reflects that one mole of NaBH₄ can reduce four moles of ketone. The subsequent steps are standard textbook transformations that would lead to the desired propionic acid scaffold.

Building Block for Agrochemicals

The introduction of fluorine is also a prevalent strategy in the design of modern agrochemicals, such as herbicides and fungicides, to enhance their efficacy and metabolic stability.[21][22] this compound can serve as a valuable building block for creating novel fluorinated agrochemicals. The propiophenone core can be elaborated through various reactions, including condensations and heterocycle formations, to access complex molecular architectures.[23]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its utility stems from the predictable and beneficial effects of the ortho-fluorine substituent, combined with the versatile reactivity of the ketone functional group. This guide has outlined robust synthetic pathways to access this key building block and has provided a detailed overview of its potential applications in high-value research areas, particularly in the development of pharmaceuticals and agrochemicals. The provided experimental frameworks, grounded in established chemical principles, are designed to empower researchers to confidently incorporate this compound into their synthetic programs, paving the way for the discovery of novel and improved chemical entities.

References

- 1. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 3. webassign.net [webassign.net]

- 4. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

- 6. 2-Fluoropropiophenone | 446-22-0 [chemicalbook.com]

- 7. 2-Fluoropropiophenone CAS#: 446-22-0 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 446-22-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. jeolusa.com [jeolusa.com]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acgpubs.org [acgpubs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 22. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Propesticides and their use as agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on the electronic structure of 2'-Fluoropropiophenone

An In-Depth Technical Guide to the Theoretical Electronic Structure of 2'-Fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the electronic structure of this compound, a molecule of interest in organic synthesis and medicinal chemistry.[1][2] By leveraging Density Functional Theory (DFT), this document elucidates the molecule's geometric, electronic, and spectroscopic properties. We explore the foundational principles of the computational methods employed, present a detailed analysis of the frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors. The guide includes a reproducible, step-by-step computational protocol, enabling researchers to apply these methods for further investigation. The theoretical findings are contextualized to predict the molecule's reactivity, stability, and potential interaction sites, offering critical insights for applications in drug design and materials science.

Introduction: The Significance of this compound

This compound (C₉H₉FO) is an aromatic ketone featuring a propiophenone backbone with a fluorine atom substituted at the ortho-position of the phenyl ring.[3][4] Halogenated organic compounds, particularly those containing fluorine, are of immense interest in pharmaceutical development due to fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong C-F bonds—which can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Understanding the electronic structure of this compound is paramount as it governs the molecule's fundamental chemical behavior. The distribution of electrons, the energies of its molecular orbitals, and its electrostatic landscape dictate its reactivity, spectroscopic signature, and intermolecular interaction potential. Theoretical studies provide a powerful, non-invasive lens to probe these characteristics at the quantum level, offering predictive insights that can accelerate research and development. This guide details the application of modern computational chemistry techniques to build a robust electronic model of this molecule.

Theoretical & Computational Methodology